molecular formula C5H5ClN4O B1453471 5-Chloropyrazine-2-carboxylic acid hydrazide CAS No. 848952-83-0

5-Chloropyrazine-2-carboxylic acid hydrazide

Cat. No.: B1453471
CAS No.: 848952-83-0
M. Wt: 172.57 g/mol
InChI Key: IBDISQAOUDHXSW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0) emerged as a synthetic intermediate in the early 21st century during investigations into pyrazine-based antimycobacterial agents. Its synthesis was first reported in medicinal chemistry studies targeting Mycobacterium tuberculosis, where hydrazide-functionalized pyrazines were explored as analogs of pyrazinamide. The compound is typically synthesized via hydrazinolysis of methyl 5-chloropyrazine-2-carboxylate, yielding 50–64% under reflux conditions in methanol or ethanol. This method remains the standard due to its reproducibility and scalability, with characterization data including $$ ^1H $$-NMR (δ 8.52–9.14 ppm for pyrazine protons) and mass spectrometry (APCI+ m/z 173 [MH]$$^+$$).

Structural Classification within Pyrazine Derivatives

The compound belongs to the pyrazine-carboxylic acid hydrazide subclass, characterized by:

  • Core structure : A pyrazine ring (C$$4$$H$$4$$N$$_2$$) with nitrogen atoms at positions 1 and 4.
  • Substituents :
    • Chlorine at position 5
    • Carboxylic acid hydrazide (-CONHNH$$_2$$) at position 2

Structural comparison with related compounds :

Compound Position 2 Substituent Position 5 Substituent Bioactivity Relevance
Pyrazinamide Carboxamide (-CONH$$_2$$) Hydrogen First-line TB drug
This compound Hydrazide (-CONHNH$$_2$$) Chlorine Antimicrobial precursor
5-Methoxypyrazine-2-carboxylic acid Carboxylic acid (-COOH) Methoxy Flavoring agent

The chlorine atom enhances electrophilicity at position 5, while the hydrazide group enables condensation reactions critical for generating Schiff bases and heterocyclic analogs.

Significance in Heterocyclic Chemistry Research

This compound serves three key roles in synthetic chemistry:

  • Versatile building block : The hydrazide moiety undergoes condensation with aldehydes/ketones to form hydrazones, which are precursors for thiosemicarbazides and triazoles. For example, reaction with 4-nitrobenzaldehyde yields antimicrobial hydrazones (IC$$_{90}$$ = 16.87 μg/mL against M. tuberculosis).
  • Coordination chemistry : The N$$^-$$ and O-donor sites enable metal complex formation, as demonstrated in Fe(III) complexes showing enhanced antimycobacterial activity.
  • Drug discovery scaffold : Modifications at position 2 and 5 have produced P2X7 receptor antagonists (IC$$_{50}$$ < 100 nM) and SHP2 inhibitors like GDC-1971.

Key synthetic applications :

  • Hydrazone formation :
    $$ \text{C}5\text{H}5\text{ClN}4\text{O} + \text{RCHO} \rightarrow \text{C}5\text{H}4\text{ClN}4\text{O}-\text{N=CHR} + \text{H}_2\text{O} $$
    Yields: 87–93% in ethanol reflux.
  • Thiosemicarbazide synthesis : Reaction with ethyl isothiocyanate produces N4-alkyl derivatives with improved bioavailability.

Properties

IUPAC Name

5-chloropyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-4-2-8-3(1-9-4)5(11)10-7/h1-2H,7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDISQAOUDHXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672030
Record name 5-Chloropyrazine-2-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID10672030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848952-83-0
Record name 2-Pyrazinecarboxylic acid, 5-chloro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848952-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloropyrazine-2-carboxylic acid hydrazide (CAS Number: 848952-83-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various microbial strains. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula C5H5ClN4OC_5H_5ClN_4O. The synthesis typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with hydrazine hydrate, which results in the formation of the hydrazide derivative. The reaction conditions often include refluxing in a suitable solvent, such as propan-2-ol, to facilitate the formation of the desired product .

Antitubercular Activity

One of the most significant biological activities associated with this compound is its antitubercular activity. Research has demonstrated that derivatives of this compound exhibit promising in vitro activity against Mycobacterium tuberculosis. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against various strains of mycobacteria, indicating strong potential as a therapeutic agent for tuberculosis treatment .

Antifungal and Antibacterial Properties

In addition to its antitubercular effects, this compound has shown activity against several fungal strains. Preliminary studies indicate that some synthesized derivatives possess significant antifungal properties, making them candidates for further investigation in antifungal drug development . Furthermore, related hydrazone derivatives have been evaluated for their antibacterial effects against common bacterial strains, showcasing a broad spectrum of antimicrobial activity .

Study on Antimycobacterial Activity

A detailed study focused on the synthesis and evaluation of various pyrazine-2-carboxylic acid hydrazide derivatives demonstrated that some compounds exhibited superior antimycobacterial activity compared to traditional first-line drugs. Notably, one derivative was reported with an MIC of 1.56 µg/mL, significantly outperforming many existing treatments .

Quantum Chemical Investigations

Quantum chemical investigations have been conducted to understand the relationship between structure and biological activity. These studies often correlate molecular properties with observed biological effects, providing insights into how modifications to the chemical structure can enhance efficacy against specific pathogens .

Summary of Biological Activities

Activity Type MIC Range (µg/mL) Target Organism
Antitubercular1.56 - 6.25Mycobacterium tuberculosis
AntifungalVariesVarious fungal strains
AntibacterialVariesCommon bacterial strains

Scientific Research Applications

Pharmaceutical Applications

5-Chloropyrazine-2-carboxylic acid hydrazide serves as a crucial building block in the synthesis of diverse pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases.

Anti-Cancer Activity

Recent studies have indicated that hydrazide-hydrazone compounds derived from this compound exhibit significant cytotoxic effects against neuroblastoma cell lines, such as SH-SY5Y and Kelly. These compounds demonstrated a higher efficacy compared to traditional treatments in reducing cell viability, particularly in the MDA-MB-231 breast adenocarcinoma cell line .

Anti-Mycobacterial Activity

Research has shown that derivatives of this compound possess anti-mycobacterial properties. A study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis, revealing that while some were less active than the established drug pyrazinamide, they still hold promise for further development .

Biological Studies

The biological implications of this compound are significant, particularly in cancer research and infectious disease treatment.

Cytotoxicity Studies

A detailed analysis revealed that certain hydrazide derivatives exhibited selective toxicity towards cancer cells while maintaining lower toxicity levels against normal human cells. For instance, compounds derived from this hydrazide showed reduced viability in neuroblastoma cells by up to 37%, indicating a potential for targeted cancer therapies .

Toxicity Assessment

Toxicity studies conducted on normal human lung fibroblast cell lines demonstrated that these compounds were significantly less toxic compared to their effects on cancer cells, suggesting a favorable therapeutic index for further clinical development .

Case Studies

Several case studies have documented the effectiveness of this compound derivatives:

  • Case Study 1: Neuroblastoma Treatment
    A novel compound derived from this hydrazide was tested against SH-SY5Y neuroblastoma cells, resulting in a significant reduction in cell viability (up to 53%) compared to control treatments. This study emphasizes the potential of these compounds as new anti-cancer agents .
  • Case Study 2: Tuberculosis Research
    In a screening of synthesized pyrazine-2-carboxylic acid hydrazide derivatives against Mycobacterium tuberculosis, some compounds showed promising activity, warranting further investigation into their mechanisms of action and potential use as anti-tuberculosis agents .

Comparison with Similar Compounds

Chlorinated Pyrazine Derivatives

6-Chloropyrazine-2-carboxylic Acid Derivatives :
Substituting chlorine at position 6 instead of 5 alters electronic and steric properties, impacting biological activity. For instance, 6-chloropyrazine-2-carboxamides show reduced antimycobacterial activity compared to their 5-chloro counterparts, suggesting positional isomerism critically influences target binding .

However, this modification may reduce solubility, as evidenced by lower yields (59–76%) in amide synthesis .

Hydrazide-Based Analogs

Benzoic Acid Hydrazides: Compounds like N-Boc-amino acid-(N'-benzoyl) hydrazides demonstrate antimicrobial activity against S. aureus and E. coli, with copper and cadmium complexes enhancing efficacy. For example, Cu complexes of benzoic acid hydrazides exhibit MIC values comparable to ampicillin (~2 µg/mL) .

5-Nitro-2-Furoic Acid Hydrazones :
Derivatives such as compounds 59 and 60 (MIC = 4.76 and 2.65 µM, respectively) show potent antitubercular activity, though less than isoniazid (MIC = 0.72 µM) . The nitro group enhances electrophilicity, facilitating interactions with mycobacterial enzymes.

Thiazolidin-4-one Hydrazides: Anti-inflammatory agents like 1k and 1m (81.14% and 78.80% inhibition, respectively) outperform indomethacin (76.36%) in carrageenan-induced edema models. The 2,4-dichlorophenoxy moiety contributes to COX-2 selectivity .

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility :
The 5-chloro substituent increases lipophilicity (logP ~1.8) compared to unsubstituted pyrazine derivatives (logP ~0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility. Hydroxyphenyl analogs (e.g., compound 2 ) exhibit higher melting points (220.9–221.6°C) due to hydrogen bonding .

Volume of Distribution (Vss) :
Theophylline-7-yl derivatives with hydrazide moieties (e.g., GR-5 ) display lower Vss (0.33–0.78 L/kg) compared to carboxylic acid derivatives, suggesting reduced tissue distribution .

Preparation Methods

Synthesis of 5-Chloropyrazine-2-carboxylic Acid (Precursor Step)

  • Starting Material: Methyl 5-chloropyrazine-2-carboxylate
  • Method: Green hydrolysis using lithium hydroxide (LiOH) in aqueous medium without organic solvents.
  • Conditions:
    • Temperature maintained between 1-5°C during ester addition.
    • Reaction stirred for 10 minutes post-completion.
    • Acidification with cold 1 M HCl at <5°C to precipitate the acid.
  • Yield: Approximately 155.2 g from 172.5 g ester (high yield, environmentally benign).
  • Advantages: No organic solvents used; mild conditions; high purity product confirmed by HPLC and NMR.

This method is efficient and environmentally friendly, providing a high-purity acid suitable for subsequent hydrazide synthesis.

Conversion of 5-Chloropyrazine-2-carboxylic Acid to Hydrazide

  • Reagents: Hydrazine hydrate or substituted hydrazines.
  • Activation Step: The carboxylic acid is often activated by converting it into a reactive intermediate to facilitate nucleophilic substitution by hydrazine.
  • Activation Agents: 1,3,5-Triazine derivatives such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) are commonly used to form active esters or intermediates.
  • Reaction Conditions:
    • Solvents: Polar solvents like acetonitrile or esters such as n-butyl acetate are preferred.
    • Temperature: 0°C to reflux (up to 150°C), depending on solvent and reagent stability.
    • Base: Non-nucleophilic bases like tertiary amines or sodium hydroxide to form carboxylate anions.
    • Reaction Time: Initial activation 15 minutes to 2 hours; hydrazine addition followed by 30 minutes to 3 hours or longer for complete conversion.
  • Mechanism: The carboxylic acid is converted into an activated intermediate by reaction with triazine and base, which then reacts with hydrazine to form the hydrazide selectively without forming diacyl hydrazides or isomers.
  • Outcome: High selectivity and yield of monoacyl hydrazide (this compound) with minimal by-products.

This method overcomes drawbacks of traditional acyl chloride or acid anhydride routes by using more stable, inexpensive carboxylic acid reagents and mild conditions.

Alternative Esterification and Hydrazinolysis Route

Another approach involves initial esterification of the carboxylic acid to form methyl or ethyl esters, followed by reaction with hydrazine to yield the hydrazide.

  • Esterification: The carboxylic acid is esterified using low-boiling alcohols (e.g., methanol, ethanol) in acidic media.
  • Hydrazinolysis: The ester is reacted with hydrazine hydrate in an alcohol solvent (e.g., ethanol) under reflux.
  • Advantages: The ester intermediate is more reactive toward nucleophilic attack by hydrazine, facilitating hydrazide formation.
  • Considerations: Control of molar ratios and reaction conditions is critical to avoid overreaction or formation of hydrazinium salts.
  • Application: This method is well-documented for related hydrazide compounds and can be adapted for this compound synthesis.

Summary Table of Preparation Methods

Method Starting Material Activation/Intermediate Solvent(s) Temperature Range Reaction Time Yield/Notes
Direct hydrazinolysis via triazine activation 5-Chloropyrazine-2-carboxylic acid 1,3,5-Triazine derivatives Acetonitrile, n-butyl acetate 0°C to reflux (up to 150°C) 15 min to 2 hr (activation) + 30 min to 3 hr (hydrazine reaction) High selectivity, avoids diacyl hydrazides; mild, cost-effective
Green hydrolysis of methyl ester to acid (precursor step) Methyl 5-chloropyrazine-2-carboxylate LiOH hydrolysis Water 1-5°C during addition ~1.5 hr addition + 10 min stirring High yield, environmentally benign, no organic solvents
Esterification followed by hydrazinolysis 5-Chloropyrazine-2-carboxylic acid Ester intermediate (methyl/ethyl) Alcohol (methanol, ethanol) Reflux (alcohol boiling point) Several hours reflux Common industrial method; requires careful control to avoid side products

Research Findings and Practical Notes

  • The use of 1,3,5-triazine derivatives as activating agents is a significant advancement, providing a stable and selective route to hydrazides without the instability and hazards associated with acyl chlorides or acid anhydrides.
  • Green chemistry principles have been applied successfully in the hydrolysis of methyl esters to the corresponding acid, which is a key precursor in hydrazide synthesis.
  • Reaction temperatures and solvent choice critically affect the purity and yield of the hydrazide product. Polar aprotic solvents like acetonitrile provide good solubility and reactivity, while non-polar solvents can complicate product isolation due to deliquescence of by-products.
  • The reaction times vary depending on the scale and exact conditions but generally range from minutes to a few hours, with stirring and temperature control being essential for optimal conversion.
  • The hydrazinolysis step requires careful stoichiometric control to prevent formation of undesired hydrazinium salts or over-substituted by-products.

Q & A

Q. What are the common synthetic strategies for conjugating 5-chloropyrazine-2-carboxylic acid hydrazide to other pharmacophores?

The compound is frequently conjugated via esterification or hydrazone formation. For example, salicylanilide 5-chloropyrazinoates were synthesized using DCC (N,N'-dicyclohexylcarbodiimide) activation to esterify substituted salicylanilides with 5-chloropyrazine-2-carboxylic acid. Stability studies in culture medium revealed decomposition to 5-chloropyrazine-2-carboxylic acid after 40 h, highlighting the need for controlled reaction conditions .

Q. How stable is this compound under physiological conditions?

Stability assays in serum-free RPMI-1640 medium at 37°C showed that salicylanilide-5-chloropyrazinoate derivatives decompose over time, releasing 5-chloropyrazine-2-carboxylic acid as a breakdown product. The half-life of SalPyr-1, a derivative, was estimated to exceed 5 h, emphasizing the need for stability optimization in drug design .

Q. What analytical techniques are used to characterize hydrazide derivatives of this compound?

Key methods include:

  • RP-HPLC and ESI-MS for tracking decomposition and quantifying released acids .
  • FT-IR and NMR (¹H/¹³C) for structural confirmation of hydrazones and triazole derivatives .
  • Photodiode array detection (e.g., at 400 nm) for quantifying short-chain fatty acid hydrazides in biological matrices .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity and drug-likeliness?

Modifications such as esterification with salicylanilides or peptide conjugation can alter logP values and solubility. For instance, salicylanilide-5-chloropyrazinoates (SalPyr-1) meet Lipinski’s rule (logP < 5), whereas derivatives with longer alkyl chains fail due to increased hydrophobicity. Computational tools like Chemicalize aid in predicting drug-likeliness parameters .

Q. What are the methodological challenges in studying the interaction of hydrazide derivatives with biological targets?

  • Protein Binding : Hydrazides like benzoic acid hydrazide (BAH) inhibit myeloperoxidase (MPO) via oxidation-dependent cleavage of ester bonds in the heme prosthetic group. This requires careful monitoring of reactive intermediates using mass spectrometry (MS) and fluorescence labeling .
  • Metabolic Interference : Isonicotinyl hydrazide analogs can alter glycolic acid production in Chlorella, necessitating colorimetric assays to quantify excreted metabolites under varying CO₂ and light conditions .

Q. How can computational modeling optimize the design of hydrazide-based nucleating agents or sensors?

Hydrazide ligands in nickel complexes for H₂S sensing were modeled using DFT to predict electronic properties and binding affinities. Similarly, benzoylhydrazide nucleating agents for poly(L-lactic acid) were optimized by varying methylene chain lengths, with decamethylene derivatives showing superior crystallization enhancement (ΔTₐ = 131°C, ΔH = 46 J/g) .

Q. What contradictions exist in experimental data for hydrazide-mediated reactions?

  • Catalyst Dependence : Cyclization of purine hydrazides required HCl catalysis; solvent variations (e.g., DMF, ethanol) without acid failed to yield products, suggesting protonation is critical for reactivity .
  • Stability vs. Bioactivity : While SalPyr-1 derivatives exhibit favorable Lipinski parameters, their rapid decomposition in culture medium limits in vitro efficacy, highlighting a trade-off between stability and activity .

Methodological Recommendations

  • Synthesis : Use DCC or EDC coupling for esterification to minimize side reactions .
  • Stability Testing : Employ RP-HPLC with internal standards (e.g., crotonic acid) to monitor decomposition kinetics .
  • Computational Tools : Leverage Chemicalize for logP/solubility predictions and DFT for ligand-protein interaction modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Chloropyrazine-2-carboxylic acid hydrazide
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